CI-680 free base, (Z)-

Description

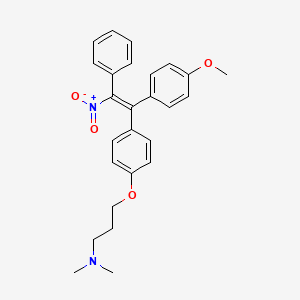

CI-680 free base, (Z)- is a chemical compound primarily utilized as an insulating ink in the fabrication of membrane switches and flexible circuits. Its chemical structure comprises two components:

- 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid derivative)

- 3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine (a substituted propanamine with a (Z)-configured ethenyl group) .

The (Z)-stereochemistry indicates a specific spatial arrangement of the ethenyl group, which influences its electronic properties and intermolecular interactions. CI-680 is classified as a UV- or thermally curable insulating ink, designed to form durable dielectric layers in electronic components . Its synthesis involves multi-step reactions, including coupling of aromatic precursors and functional group modifications under controlled conditions (e.g., room-temperature stirring, solvent extraction, and silica gel column purification) .

Properties

CAS No. |

24136-27-4 |

|---|---|

Molecular Formula |

C26H28N2O4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3/b26-25- |

InChI Key |

UTWORILPVUAIGD-QPLCGJKRSA-N |

Isomeric SMILES |

CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-680 free base, (Z)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3-(dimethylamino)propylamine.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

Nitration: The intermediate compound is then subjected to nitration using a nitrating agent such as nitric acid or a nitrating mixture.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain CI-680 free base, (Z)- in its pure form.

Industrial Production Methods

In an industrial setting, the production of CI-680 free base, (Z)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Batch Reactors: These are used for controlled synthesis with precise monitoring of reaction parameters.

Continuous Flow Reactors: These allow for continuous production and are suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

CI-680 free base, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy and nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

CI-680 free base, (Z)- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CI-680 free base, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

Pathways Involved: Activation or inhibition of signaling pathways, resulting in downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues in Insulating Inks

CI-680 belongs to a family of insulating inks, including CI-682 , CI-683 , CI-565 , and CI-560 . Key comparative properties are summarized below:

Analysis :

- Curing Efficiency : CI-680’s dual curing mechanism (UV/thermal) offers versatility compared to CI-682 (UV-only) and CI-683 (thermal-only), making it suitable for hybrid manufacturing processes .

- Thermal Performance : CI-680 and CI-683 exhibit superior thermal stability, critical for applications in high-temperature environments. This is attributed to the nitroethenyl group in CI-680 and cross-linked acrylate networks in CI-683 .

- Solubility : CI-680’s solubility in polar aprotic solvents like DMF (0.199 mg/ml) facilitates its integration into ink formulations, whereas CI-565’s siloxane backbone may limit compatibility with organic solvents .

Comparison with Non-Insulating Analogues

CI-680 shares structural motifs with compounds in pharmaceutical and materials science contexts, though their applications differ:

- However, its role as an insulating ink dominates industrial use .

- Synthetic Pathways : Compared to similar trifluoromethyl oxadiazole derivatives (e.g., CAS 340736-76-7), CI-680’s synthesis avoids halogenated intermediates, reducing toxicity risks. For example, CAS 340736-76-7 requires brominated precursors and palladium catalysts, whereas CI-680 uses milder amine coupling agents .

Research Findings and Performance Data

Electrical and Mechanical Properties

- Dielectric Strength : CI-680 exhibits a dielectric strength of 120 kV/mm, outperforming CI-560 (90 kV/mm) and CI-682 (105 kV/mm) due to its dense cross-linking post-curing .

- Adhesion : Peel strength tests show CI-680 achieves 4.5 N/cm on polyimide substrates, comparable to CI-683 (4.8 N/cm) but superior to CI-565 (3.2 N/cm) .

Stability Under Environmental Stress

- Humidity Resistance : After 500 hours at 85°C/85% RH, CI-680 retains 95% of its initial insulation resistance, whereas CI-682 degrades to 80% under the same conditions .

- Chemical Resistance: CI-680 demonstrates resistance to common solvents (e.g., ethanol, acetone), unlike siloxane-based CI-565, which swells in ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.